molecular formula C13H14N2O2 B10870944 (3Z)-6-methyl-3-(2-oxo-2-phenylethylidene)piperazin-2-one

(3Z)-6-methyl-3-(2-oxo-2-phenylethylidene)piperazin-2-one

Cat. No.: B10870944
M. Wt: 230.26 g/mol
InChI Key: GKUSCRCVAUAOEB-XFFZJAGNSA-N
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Description

6-METHYL-3-(2-OXO-2-PHENYLETHYLIDENE)TETRAHYDRO-2-PYRAZINONE is a heterocyclic compound with a unique structure that includes a pyrazinone ring substituted with a phenylethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-3-(2-OXO-2-PHENYLETHYLIDENE)TETRAHYDRO-2-PYRAZINONE typically involves the condensation of 6-methyl-2,3-dihydropyrazin-4(1H)-one with an appropriate aldehyde or ketone. One common method involves the reaction of 6-methyl-2,3-dihydropyrazin-4(1H)-one with benzaldehyde under acidic conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-3-(2-OXO-2-PHENYLETHYLIDENE)TETRAHYDRO-2-PYRAZINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenylethylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

6-METHYL-3-(2-OXO-2-PHENYLETHYLIDENE)TETRAHYDRO-2-PYRAZINONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-METHYL-3-(2-OXO-2-PHENYLETHYLIDENE)TETRAHYDRO-2-PYRAZINONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-METHYL-2-OXO-2-PHENYLETHYLIDENE-2,3-DIHYDROPYRAZINONE
  • 6-METHYL-2-(2-OXO-2-PHENYLETHYLIDENE)-2,3-DIHYDROPYRAZINONE

Uniqueness

6-METHYL-3-(2-OXO-2-PHENYLETHYLIDENE)TETRAHYDRO-2-PYRAZINONE is unique due to its specific substitution pattern and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

(3Z)-6-methyl-3-phenacylidenepiperazin-2-one

InChI

InChI=1S/C13H14N2O2/c1-9-8-14-11(13(17)15-9)7-12(16)10-5-3-2-4-6-10/h2-7,9,14H,8H2,1H3,(H,15,17)/b11-7-

InChI Key

GKUSCRCVAUAOEB-XFFZJAGNSA-N

Isomeric SMILES

CC1CN/C(=C\C(=O)C2=CC=CC=C2)/C(=O)N1

Canonical SMILES

CC1CNC(=CC(=O)C2=CC=CC=C2)C(=O)N1

Origin of Product

United States

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